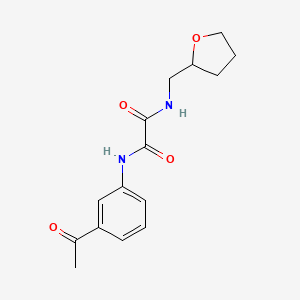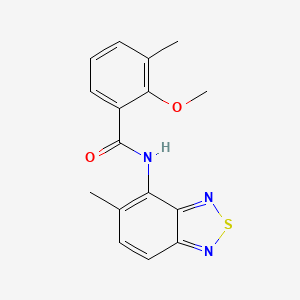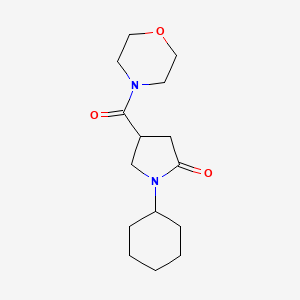
N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as TFA-1, is a compound that has gained attention in the scientific community due to its potential applications in various fields. TFA-1 is a small molecule that has been shown to have promising results in scientific research, particularly in the fields of cancer treatment and drug discovery.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is in the field of cancer treatment. N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Another potential application of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is in drug discovery. N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have a high affinity for certain protein targets, which makes it a promising lead compound for the development of new drugs. N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to have anti-inflammatory and anti-oxidant properties, which makes it a potential candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is not fully understood, but it is believed to involve the inhibition of certain protein targets. N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to inhibit the activity of several protein kinases, which are involved in various cellular processes, such as cell growth and division. N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide inhibits tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its high potency and selectivity for certain protein targets. This makes it a promising lead compound for the development of new drugs. Another advantage of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its low toxicity, which makes it a potential candidate for the treatment of various diseases.
One of the limitations of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its low solubility in water, which makes it difficult to administer in vivo. Another limitation of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is its limited stability, which may affect its efficacy in long-term experiments.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. One direction is to further investigate the mechanism of action of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. This will help to identify new protein targets and improve the understanding of its biochemical and physiological effects.
Another direction is to optimize the synthesis method of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide to improve the yield and purity of the compound. This will make it easier to produce N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide in large quantities for use in experiments.
Finally, future research should focus on the development of new drugs based on the structure of N-(3-acetylphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. This will help to improve the efficacy and selectivity of the compound for certain protein targets, and ultimately lead to the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N'-(3-acetylphenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)11-4-2-5-12(8-11)17-15(20)14(19)16-9-13-6-3-7-21-13/h2,4-5,8,13H,3,6-7,9H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSFFRGLUKLEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-4-ethoxy-5-methoxybenzyl)amino]ethanol](/img/structure/B4386754.png)



![ethyl 4-{[(aminocarbonyl)amino]methyl}-2,5-dimethyl-3-furoate](/img/structure/B4386786.png)
![5-bromo-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386792.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4386805.png)

![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4386840.png)

![4-{[3-(2-thienyl)propanoyl]amino}benzoic acid](/img/structure/B4386855.png)
![2-[(5-propyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol](/img/structure/B4386858.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B4386861.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4386870.png)